molecular formula C6H9N3OS B13483883 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide

5-Amino-2-ethyl-1,3-thiazole-4-carboxamide

Cat. No.: B13483883
M. Wt: 171.22 g/mol
InChI Key: CISBOLMIVXTHLL-UHFFFAOYSA-N
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Description

5-Amino-2-ethyl-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is known for its aromaticity and diverse biological activities, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction forms an ester compound, which is then further processed to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

5-Amino-2-ethyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has shown promise in the development of antimicrobial, antiviral, and anticancer agents.

    Industry: The compound is utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-ethyl-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

5-amino-2-ethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C6H9N3OS/c1-2-3-9-4(5(7)10)6(8)11-3/h2,8H2,1H3,(H2,7,10)

InChI Key

CISBOLMIVXTHLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)N)C(=O)N

Origin of Product

United States

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